molecular formula C10H11Cl B2866677 1-ALLYL-3-CHLORO-2-METHYLBENZENE CAS No. 149553-92-4

1-ALLYL-3-CHLORO-2-METHYLBENZENE

Cat. No. B2866677
Key on ui cas rn: 149553-92-4
M. Wt: 166.65
InChI Key: YRLIBEBJLMFTLS-UHFFFAOYSA-N
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Patent
US05256666

Procedure details

158 g of vanadium trichloride are dissolved in 800 ml of dichloromethane, and 500 ml of a solution of 1 mol of 2-methyl-3-chlorophenylmagnesium chloride in THF are added at 25° C. Stirring is carried out for 0.5 hour, after which 121 g of allyl bromide are added dropwise, stirring is effected for 10 hours at 25° C. and the mixture is then refluxed for 6 hours. The resulting reaction mixture is poured into 2 l of saturated, aqueous sodium bicarbonate solution and then extracted with methyl tertbutyl ether. 70.9 g of 1-chloro-2-methyl-3-prop-2-enylbenzene (bp. 78° C./1 mbar) are obtained by distillation.
[Compound]
Name
solution
Quantity
500 mL
Type
reactant
Reaction Step One
Name
2-methyl-3-chlorophenylmagnesium chloride
Quantity
1 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
121 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
800 mL
Type
solvent
Reaction Step Four
Quantity
158 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[Mg]Cl.[CH2:11](Br)[CH:12]=[CH2:13].C(=O)(O)[O-].[Na+]>ClCCl.C1COCC1.[Cl-].[Cl-].[Cl-].[V+3]>[Cl:8][C:7]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:13][CH:12]=[CH2:11])[C:2]=1[CH3:1] |f:2.3,6.7.8.9|

Inputs

Step One
Name
solution
Quantity
500 mL
Type
reactant
Smiles
Name
2-methyl-3-chlorophenylmagnesium chloride
Quantity
1 mol
Type
reactant
Smiles
CC1=C(C=CC=C1Cl)[Mg]Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
121 g
Type
reactant
Smiles
C(C=C)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
800 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
158 g
Type
catalyst
Smiles
[Cl-].[Cl-].[Cl-].[V+3]

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
is effected for 10 hours at 25° C.
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is then refluxed for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with methyl tertbutyl ether

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)CC=C)C
Measurements
Type Value Analysis
AMOUNT: MASS 70.9 g
YIELD: CALCULATEDPERCENTYIELD 42.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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